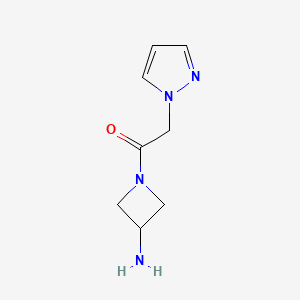
4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C9H11ClN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-cyclopropylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Scientific Research Applications
4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidines.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the chloro and methoxymethyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine: This compound has an iodine atom at position 5 instead of a hydrogen atom, which can significantly alter its reactivity and applications.
4-Chloro-6-methoxypyrimidine: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness
4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine is unique due to the presence of both the cyclopropyl and methoxymethyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance its stability and selectivity in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-13-5-7-4-8(10)12-9(11-7)6-2-3-6/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJRKGKIBKJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)
![4-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}phenol](/img/structure/B1466578.png)
![1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466580.png)
![1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466581.png)
![1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466582.png)
![1-{[(2-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466583.png)
![1-[(Propan-2-ylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466584.png)
![1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466588.png)
![1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466589.png)
![1-[(2-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466590.png)



![2-Pyrimidin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466597.png)
